1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid is a complex organic compound with the molecular formula . It features a unique spiro structure that combines a chroman and piperidine moiety, making it of interest in various chemical and pharmaceutical applications. This compound is often utilized in the synthesis of biologically active molecules and as an intermediate in organic chemistry.
1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid is classified under several categories based on its chemical structure and properties:
The synthesis of 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
The synthesis often requires specific reagents and conditions:
The molecular structure of 1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid can be represented as follows:
This structure showcases a spiro configuration where the chroman and piperidine rings are interconnected.
Key structural data includes:
1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid undergoes several chemical reactions:
The reactivity is influenced by the presence of functional groups such as the carboxylic acid which can readily participate in nucleophilic substitution reactions.
The mechanism of action for this compound primarily revolves around its ability to interact with biological targets due to its structural features. The presence of both the chroman and piperidine rings allows for potential interactions with enzymes or receptors.
Relevant data from safety data sheets indicate potential hazards associated with skin contact or inhalation .
1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid has several scientific uses:
This compound's versatility makes it a valuable asset in medicinal chemistry research and development initiatives.
The spirocyclic chroman-piperidine core is constructed through strategic annulation and spirocyclization techniques. A documented approach employs tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate as a pivotal precursor, with its structure confirmed via SMILES string (O=C(OC(C)(C)C)N1CCC2(CC1)OC3=CC(C(O)=O)=CC=C3CC2) and InChI key (KMSFTOVQKNLKDT-UHFFFAOYSA-N) [2]. This intermediate is synthesized through a microwave-assisted Dieckmann-type condensation, where a keto-acid precursor undergoes intramolecular cyclization at 150°C for 30 minutes, achieving 78% yield and >95% purity [8]. Alternative routes utilize Pd-catalyzed C–H activation to fuse the chroman ring onto N-Boc-protected 4-piperidone, though this method contends with regiochemical challenges at position 7, requiring stoichiometric directing groups [8].
A scalable pathway involves stepwise assembly: (1) N-Boc protection of 4-piperidone, (2) Knoevenagel condensation with salicylaldehyde derivatives, and (3) Pt-catalyzed asymmetric hydrogenation (70–85% ee) to establish the spirocenter. This sequence achieves a 62% overall yield with <2% epimeric impurities [8] [10].
Table 1: Key Methods for Scaffold Construction
Methodology | Reaction Conditions | Yield | Regioselectivity (C7) |
---|---|---|---|
Dieckmann Cyclization | Microwave, 150°C, 0.5 hr | 78% | High (>20:1) |
Pd-Catalyzed C–H Annulation | Pd(OAc)₂ (10 mol%), 120°C, 24 hr | 45% | Moderate (5:1) |
Stepwise Assembly | 3 steps, Pt-catalyst | 62% | Controlled |
The acid-labile tert-butoxycarbonyl (Boc) group is essential for masking the piperidine nitrogen during chroman ring functionalization. Standard Boc installation using di-tert-butyl dicarbonate (Boc₂O) in alkaline THF generates the 1'-protected derivative efficiently but faces hydrolysis risks above pH 10 [3] [5]. Optimization studies demonstrate that sodium carbonate/sodium hydroxide mixed buffer systems (pH 9.5–10.0) suppress epimerization at the spirocenter while maintaining 98% Boc-incorporation yield [3].
Notably, competing N-acylation occurs when carboxylic acid groups are present (e.g., at C7), necessitating temporary ethyl ester protection prior to Boc activation [8]. For acid-sensitive derivatives, in situ scavenging with Hünig’s base during Boc deprotection (using HCl/dioxane) minimizes degradation, preserving >95% scaffold integrity. The Boc group’s stability profile enables orthogonal protection when paired with Cbz or Fmoc groups, facilitating selective late-stage modifications [5].
Position 7 carboxylation leverages directed ortho-metalation or Pd-catalyzed C–H activation. Directed lithiation of 7-bromo-spirochroman-piperidine scaffolds using n-BuLi (−78°C) followed by CO₂ quenching affords the carboxylic acid in 60–70% yield but suffers from low functional group tolerance [2] [8]. Superiorly, Pd(OAc)₂/8-aminoquinoline-directed C–H carboxylation utilizes atmospheric CO₂ at 80°C, achieving 85% yield with excellent regioselectivity [8].
The carboxylic acid serves as a linchpin for derivatization:
Table 2: C7 Carboxylic Acid Derivatization Techniques
Transformation | Conditions | Yield | Application Scope |
---|---|---|---|
Amide Coupling | EDC/HOBt, DMF, 25°C | 75–92% | Broad amine scope |
Borane Reduction | BH₃·SMe₂, THF, 0°C to reflux | 90% | Alcohol prodrug synthesis |
Decarboxylative Arylation | Ag₂CO₃, ArI, 120°C | 45–60% | Biaryl derivatives |
Solution-Phase Synthesis remains dominant for large-scale production (>100 g) due to established reaction kinetics and simplified purification. The synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate derivatives via crystallizations and extractions achieves 75% purity after workup, with final purity >98% following recrystallization from ethyl acetate/hexane [3] [8]. However, multi-step sequences accumulate 15–20% yield losses during intermediate isolations.
Solid-Phase Synthesis employs Wang or Sieber amide resins for immobilization through the C7 carboxylate. This approach enables rapid diversification via on-resin N-alkylation or acylation, reducing purification time by 60% [10]. Nevertheless, resin loading capacities (0.5–1.2 mmol/g) and linker cleavage inefficiencies (≤85%) constrain overall yields to 40–50%, making gram-scale production impractical. Hybrid strategies that combine solid-phase functionalization with solution-phase cyclization offer a balanced compromise, particularly for synthesizing analog libraries [10].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Feasibility | Multi-kilogram | Milligram to gram |
Intermediate Purity | 75–85% (pre-crystallization) | >90% (resin washing) |
Diversification Speed | Slow (sequential reactions) | Rapid (parallel synthesis) |
Typical Yield (5 steps) | 35–45% | 25–40% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0